

# Luminespib pharmacokinetics and pharmacodynamics

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## Compound Focus: Luminespib

CAS No.: 747412-49-3

Cat. No.: S548065

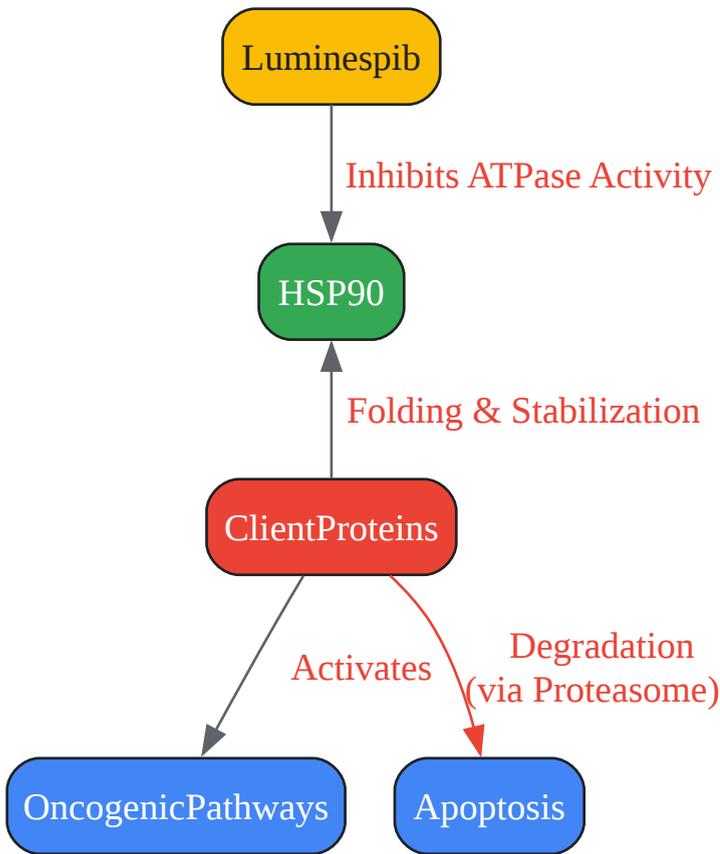
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## Mechanism of Action and Pharmacodynamics

**Luminespib** (AUY-922) is a second-generation, synthetic small-molecule inhibitor of Heat Shock Protein 90 (HSP90) [1] [2].

- **Target and Binding:** It binds competitively to the N-terminal ATP-binding domain of HSP90, inhibiting its ATPase activity. This binding disrupts the chaperone function of the HSP90 multi-protein complex [1] [2].
- **Downstream Effects:** Inhibition leads to the proteasomal degradation of HSP90's "client proteins"—many of which are oncogenic signaling proteins crucial for cancer cell survival and proliferation. This results in the simultaneous disruption of multiple oncogenic pathways [1] [3].
- **Structural Interaction:** The resorcinol moiety of **Luminespib** forms hydrogen bonds with Asp93, Thr184, and Gly97 in the HSP90 binding pocket. The isopropyl and morpholine groups engage in hydrophobic interactions with residues like Leu107, Thr109, and Gly135 [4].

The diagram below illustrates the core mechanism of action of HSP90 inhibitors like **Luminespib** and the subsequent downstream effects on cancer cell pathways.



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*HSP90 inhibition by **Luminespib** leads to client protein degradation and apoptosis.*

## Clinical Pharmacokinetics and Key Data

While detailed PK parameters (AUC, Cmax, Tmax, etc.) are not available in the searched literature, the following table summarizes the clinically established dosing, efficacy, and safety information.

Aspect	Details
Recommended Dose (Monotherapy)	70 mg/m <sup>2</sup> intravenously (IV) [2].
MTD in Combination	55 mg/m <sup>2</sup> IV with pemetrexed [5].
Key Metabolic Enzymes	Data not available in search results.

Aspect	Details
Key Efficacy (ORR)	17% in NSCLC patients with EGFR exon 20 insertions [2].
Common Adverse Events	Diarrhea, visual changes, fatigue, nausea, ocular toxicity [5] [2].

A Phase Ib trial investigating **Luminespib** in combination with **pemetrexed** in advanced non-small cell lung cancer (NSCLC) patients found that the Maximum Tolerated Dose (MTD) for the combination was 55 mg/m<sup>2</sup>, which was lower than the monotherapy dose, suggesting synergistic toxicity [5].

## Experimental and Research Considerations

For researchers designing studies with **Luminespib**, here are key points and potential formulation strategies.

- **Commonly Reported Toxicities:** The most frequent adverse events observed in clinical trials include **diarrhea, visual changes (such as night blindness), and fatigue** [5] [2]. Ocular toxicity, a known class effect, has been a particular dose-limiting factor [1] [5].
- **Nanoformulation Strategies:** To improve solubility and potentially reduce toxicity, research has explored bovine serum albumin (BSA) nanoparticles for **Luminespib** delivery. These were synthesized using a **desolvation method** with ethanol, followed by cross-linking with glutaraldehyde, resulting in aqueous dispensable nanoparticles effective in pancreatic and breast cancer cell lines *in vitro* [3].

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## References

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